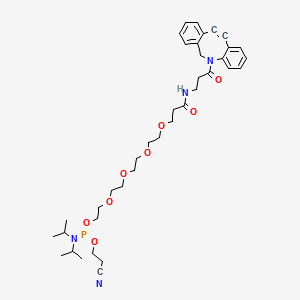
DBCO-PEG4-Phosphoramidite
Vue d'ensemble
Description
DBCO-PEG4-Phosphoramidite is a useful research compound. Its molecular formula is C38H53N4O8P and its molecular weight is 724.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tissue Engineering and Regeneration :
- In situ cross-linkable hyaluronic acid hydrogels using copper-free click chemistry have been developed for cartilage tissue engineering. HA-PEG4-DBCO plays a crucial role in the gelation process and is instrumental in supporting cell survival and regeneration of cartilaginous tissue, indicating its potential in tissue engineering applications (Han et al., 2018).
Gene Delivery :
- Research on novel poly(ethylene glycol)‐based vehicles for gene delivery has shown that PEG, functionalized with DNA‐binding peptides, can be used to efficiently condense DNA, with HA-PEG4-DBCO likely contributing to this process. This highlights its role in overcoming the limitations of non-viral carriers (Schmieder et al., 2007).
Oligonucleotide Synthesis :
- The liquid phase synthesis of oligonucleotides using PEG as a soluble support and phosphoramidite derivatives has been effectively applied for large-scale production of compounds up to 20mer level, with HA-PEG4-DBCO possibly aiding in this synthesis (Bonora et al., 1993).
Cancer Therapy :
- Folate receptor-directed orthogonal click-functionalization of siRNA lipopolyplexes for tumor cell killing in vivo demonstrates the utility of HA-PEG4-DBCO in targeted drug delivery. Bivalent DBCO-PEG agents were identified as optimal for nanoparticle size, targeting, and gene silencing, which is crucial for effective cancer treatment (Klein et al., 2018).
Hydrogel Development :
- The development of bio-orthogonal click reaction-enabled highly specific in situ cellularization of tissue engineering scaffolds using DBCO-modified PCL-PEG. This approach demonstrates the utility of HA-PEG4-DBCO in developing materials that can selectively enhance cell capture efficiency and survival rate, offering significant benefits for regenerative medicine (Mao et al., 2019).
Local Drug Delivery :
- The use of injectable bioorthogonal dendrimer hydrogels for local drug delivery, where DBCO functionalized with PEG spacer, was used to create a dendrimer-PEG cross-linked network. This demonstrates its potential for sustained drug release, contributing to improved cancer treatment outcomes (Xu et al., 2017).
Propriétés
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N4O8P/c1-31(2)42(32(3)4)51(49-20-9-18-39)50-29-28-48-27-26-47-25-24-46-23-22-45-21-17-37(43)40-19-16-38(44)41-30-35-12-6-5-10-33(35)14-15-34-11-7-8-13-36(34)41/h5-8,10-13,31-32H,9,16-17,19-30H2,1-4H3,(H,40,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQHXSLCZVVLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




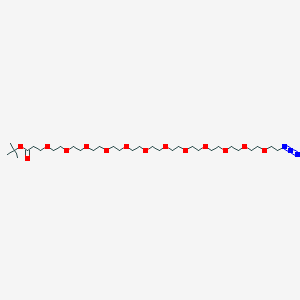
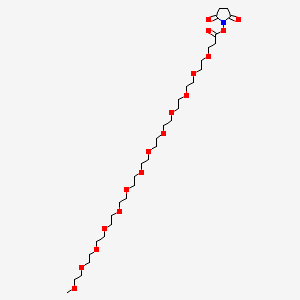
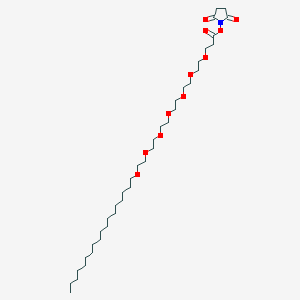
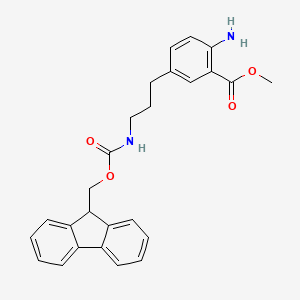
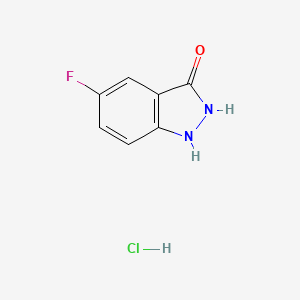

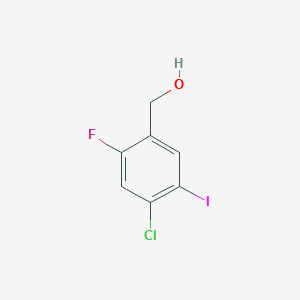
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate](/img/structure/B8025220.png)
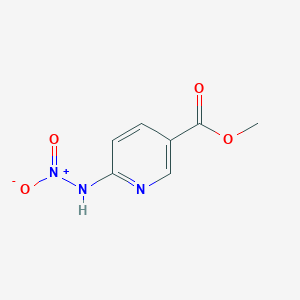

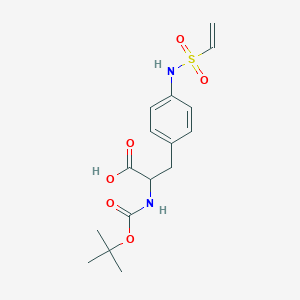
![6-Iodo-imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B8025244.png)
![8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B8025249.png)